molecular formula C12H16OS B1324699 2,2-Dimethyl-2'-thiomethylpropiophenone CAS No. 507272-92-6

2,2-Dimethyl-2'-thiomethylpropiophenone

Cat. No.: B1324699
CAS No.: 507272-92-6
M. Wt: 208.32 g/mol
InChI Key: XCISCKNRZVMROT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2’-thiomethylpropiophenone is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is also known by its IUPAC name, 2,2-dimethyl-1-[2-(methylsulfanyl)phenyl]-1-propanone . This compound is characterized by the presence of a thiomethyl group attached to a propiophenone backbone, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2’-thiomethylpropiophenone typically involves the reaction of 2-methylthiobenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethyl-2’-thiomethylpropiophenone may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of more efficient catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-2’-thiomethylpropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2’-thiomethylpropiophenone involves its interaction with various molecular targets. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCISCKNRZVMROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642468
Record name 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507272-92-6
Record name 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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